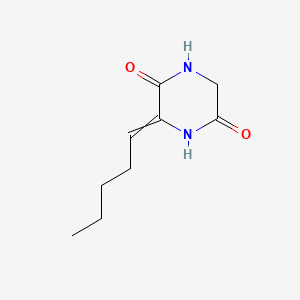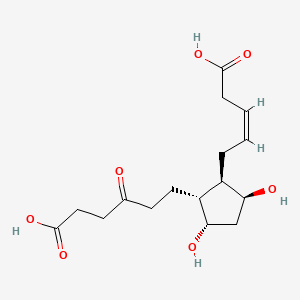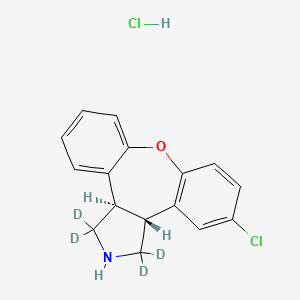
Bromfenac-d7 Sodium Sesquihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromfenac-d7 Sodium Sesquihydrate is a deuterated form of Bromfenac Sodium Sesquihydrate, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. The compound is chemically described as sodium 2-amino-3-(4-bromobenzoyl)phenylacetate sesquihydrate, with the empirical formula C15H4D7BrNNaO3·1½H2O and a molecular weight of 390.22 g/mol . The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Bromfenac-d7 Sodium Sesquihydrate involves several steps:
Hydrolysis Reaction: The compound is synthesized by hydrolyzing a precursor compound with sodium hydroxide in an aqueous solution.
Precipitation and Recrystallization: Sodium chloride or sodium bicarbonate is added to the filtrate to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yield and purity. The process involves:
Dissolution and pH Adjustment: Bromfenac sodium and an antioxidant are dissolved in a mixed solvent of water and an organic alcohol.
Crystallization: An anti-solvent is added to the solution, which is then cooled to 30-35°C.
Drying: The crystallized product is collected and dried to obtain this compound.
化学反应分析
Types of Reactions
Bromfenac-d7 Sodium Sesquihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenylacetic acid derivatives, while reduction may produce amino-substituted phenylacetic acids .
科学研究应用
Bromfenac-d7 Sodium Sesquihydrate has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Bromfenac in the body.
Metabolic Pathways: Helps in identifying and quantifying metabolites of Bromfenac in biological samples.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Used in research to understand the anti-inflammatory mechanisms and effects on ocular tissues.
作用机制
Bromfenac-d7 Sodium Sesquihydrate exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. The compound blocks the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the production of prostaglandins . This inhibition leads to decreased inflammation, pain, and other symptoms associated with inflammatory conditions .
相似化合物的比较
Similar Compounds
Indomethacin: Another NSAID used for similar indications but with different pharmacokinetic properties.
Diclofenac: A widely used NSAID with a similar mechanism of action but different chemical structure.
Ketorolac: An NSAID used for short-term management of moderate to severe pain.
Uniqueness
Bromfenac-d7 Sodium Sesquihydrate is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantification in biological systems . Additionally, its high specificity for COX-2 over COX-1 makes it a valuable compound for targeted anti-inflammatory effects with potentially fewer side effects .
属性
CAS 编号 |
1794937-11-3 |
|---|---|
分子式 |
C15H11BrNNaO3 |
分子量 |
363.193 |
IUPAC 名称 |
sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)-4,5,6-trideuteriophenyl]acetate |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i1D,2D,3D,4D,5D,6D,7D; |
InChI 键 |
HZFGMQJYAFHESD-VEFZIWIXSA-M |
SMILES |
C1=CC(=C(C(=C1)CC(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+] |
同义词 |
2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid-d7 Sodium Salt Hydrate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)
![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)


![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)

